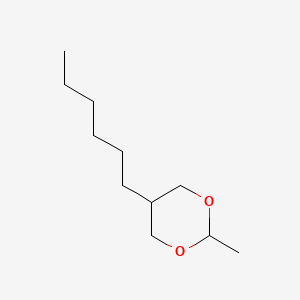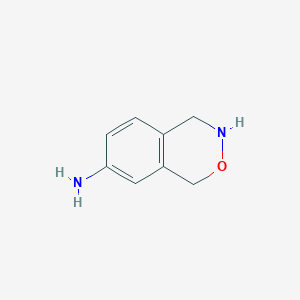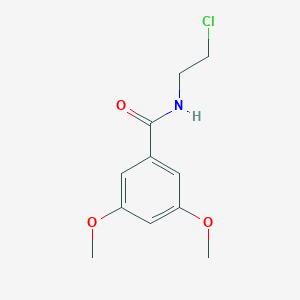
Hexadecamethyloctasilocane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadecamethyloctasilocane is a siloxane compound with the chemical formula C16H48O6Si7 . It is a member of the siloxane family, which are compounds composed of silicon-oxygen (Si-O) bonds with organic side groups attached to the silicon atoms. This compound is known for its unique properties, including high thermal stability, low surface tension, and hydrophobicity, making it valuable in various industrial applications.
Preparation Methods
Hexadecamethyloctasilocane can be synthesized through several methods, including:
Ring-Opening Polymerization: This method involves the polymerization of hexamethylcyclotrisiloxane in the presence of catalysts such as tris(pentafluorophenyl)borane (BCF) in water. The reaction conditions, including temperature and the presence of surfactants, can influence the molecular weight and properties of the resulting polymer.
Industrial Production: Industrially, this compound is produced through the Müller-Rochow process, which involves the direct reaction of methyl chloride with silicon in the presence of copper as a catalyst. This process yields a mixture of methylchlorosilanes, which are then hydrolyzed and polymerized to form various siloxane compounds, including this compound.
Chemical Reactions Analysis
Hexadecamethyloctasilocane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of silanols and siloxane oligomers.
Reduction: Reduction reactions are less common but can be achieved using reducing agents like lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where the methyl groups are replaced by other organic groups. Common reagents for these reactions include organolithium or Grignard reagents.
Scientific Research Applications
Hexadecamethyloctasilocane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other siloxane compounds and as a model compound for studying siloxane chemistry.
Biology: In biological research, this compound is used to create hydrophobic surfaces and coatings for various applications, including cell culture and microfluidics.
Medicine: This compound is used in the development of medical devices and implants due to its biocompatibility and stability.
Industry: This compound is used in the production of silicone-based lubricants, sealants, and coatings.
Mechanism of Action
The mechanism of action of hexadecamethyloctasilocane is primarily related to its ability to form stable Si-O-Si bonds. These bonds provide the compound with its unique properties, such as thermal stability and hydrophobicity. The molecular targets and pathways involved include interactions with other siloxane compounds and organic molecules, leading to the formation of complex siloxane networks.
Comparison with Similar Compounds
Hexadecamethyloctasilocane can be compared with other siloxane compounds, such as:
Hexamethylcyclotrisiloxane: A smaller cyclic siloxane used in similar applications but with different physical properties.
Octamethylcyclotetrasiloxane: Another cyclic siloxane with a larger ring structure, used in the production of silicone elastomers and resins.
Decamethylcyclopentasiloxane: A cyclic siloxane with five silicon atoms, used in personal care products and as a solvent in various applications.
This compound is unique due to its linear structure and higher molecular weight, which provide it with distinct properties compared to its cyclic counterparts.
Properties
CAS No. |
23657-43-4 |
|---|---|
Molecular Formula |
C16H48Si8 |
Molecular Weight |
465.2 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecamethyloctasilocane |
InChI |
InChI=1S/C16H48Si8/c1-17(2)18(3,4)20(7,8)22(11,12)24(15,16)23(13,14)21(9,10)19(17,5)6/h1-16H3 |
InChI Key |
CRQRATISUDITJA-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1([Si]([Si]([Si]([Si]([Si]([Si]([Si]1(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



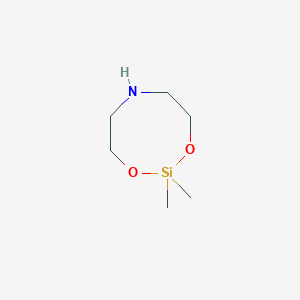
![Pyrimidine, 2,2'-[1,2-ethanediylbis(thio)]bis-](/img/structure/B14705907.png)
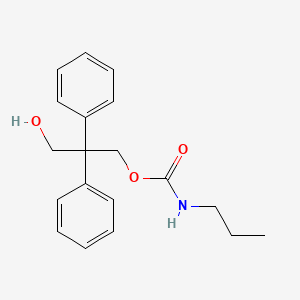
![5-[(e)-(2,5-Dibromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14705932.png)
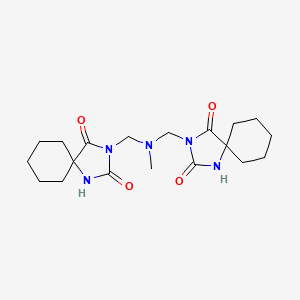
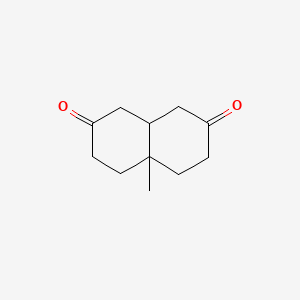
![1-[3-(1-Hydroxyethyl)phenyl]ethan-1-one](/img/structure/B14705945.png)
![2-[(2,4-Dichlorophenyl)methylideneamino]-2-methylpropan-1-ol](/img/structure/B14705947.png)
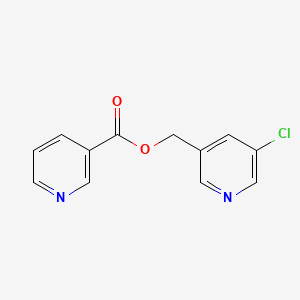
![Bicyclo[3.3.1]nona-2,6-diene](/img/structure/B14705952.png)
